3-Cyano-5-methylhexanoic acid

Vue d'ensemble

Description

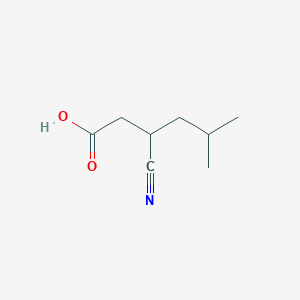

3-Cyano-5-methylhexanoic acid (C₈H₁₃NO₂; molecular weight: 155.20 g/mol) is a chiral carboxylic acid with a nitrile group at the third carbon and a methyl branch at the fifth carbon of its hexanoic acid backbone . Its (S)-enantiomer, (S)-3-cyano-5-methylhexanoic acid (CAS: 181289-37-2), is a critical intermediate in the synthesis of pregabalin, a γ-aminobutyric acid (GABA) analog used to treat neuropathic pain, epilepsy, and fibromyalgia . The pharmacological activity of pregabalin is exclusive to the (S)-enantiomer, necessitating high enantiomeric excess (ee) in its synthesis .

The compound’s synthesis involves chemocatalytic and biocatalytic routes, with biocatalysis gaining prominence due to superior stereoselectivity and sustainability. For instance, Arthrobacter sp. esterase resolves racemic this compound esters to yield the (S)-enantiomer (95.1% ee, 44.6 mM concentration) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-5-methylhexanoic acid typically involves the hydrolysis of 2-isobutyl-succinonitrile using a regioselective nitrilase enzyme. This enzymatic process is preferred due to its high specificity and efficiency . The reaction conditions usually involve mild temperatures and neutral pH, making it an environmentally friendly method.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using a one-pot bienzymatic cascade reaction. This method employs a combination of nitrilase and amidase enzymes to achieve high yields and enantioselectivity . The process is scalable and suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyano-5-methylhexanoic acid undergoes various chemical reactions, including:

Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using acidic or basic conditions.

Reduction: Commonly performed using hydrogen gas and a nickel catalyst.

Substitution: Often involves nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: 3-Aminomethyl-5-methylhexanoic acid.

Reduction: 3-Aminomethyl-5-methylhexanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

3-Cyano-5-methylhexanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions.

Mécanisme D'action

The primary mechanism of action of 3-cyano-5-methylhexanoic acid involves its conversion to pregabalin. Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters such as glutamate, norepinephrine, and substance P. This results in decreased neuronal excitability and provides relief from neuropathic pain and seizures .

Comparaison Avec Des Composés Similaires

Key Differences Among Analogs

- Functional Groups: 3-Cyano-5-methylhexanoic acid contains a nitrile group critical for downstream conversion to pregabalin’s amine moiety. Ethyl ester derivatives (e.g., (S)-ethyl-3-cyano-5-methylhexanoate) serve as protected forms for easier resolution . Carbamoyl derivatives (e.g., (R)-3-carbamoylmethyl-5-methylhexanoic acid) are used in alternative synthetic pathways but lack direct pharmacological activity .

- Stereochemical Purity: Biocatalytic methods consistently achieve >95% ee for (S)-3-cyano-5-methylhexanoic acid, outperforming chemocatalytic routes . Racemic precursors (e.g., (RS)-ethyl ester) require additional resolution steps, increasing process complexity .

- Applications: this compound is exclusive to pregabalin, whereas 3-ATfBA is pivotal for sitagliptin, highlighting divergent therapeutic targets .

Research Findings and Trends

- Sustainability : Biocatalysis using Arthrobacter esterase or engineered nitrilases reduces reliance on toxic solvents and heavy metals, aligning with green chemistry principles .

- Yield Optimization : Response surface methodology (RSM) has improved hydrolase activity by 2.1-fold in Pseudomonas sp. systems, enhancing (R)-enantiomer resolution .

- Cost-Effectiveness: Diastereomeric salt formation with cinchonidine achieves >99% ee in (S)-3-cyano-5-methylhexanoic acid at 85% yield, rivaling enzymatic methods .

Activité Biologique

3-Cyano-5-methylhexanoic acid (CMHA) is an important compound in organic synthesis and medicinal chemistry, primarily recognized as an intermediate in the production of pregabalin, a drug used to treat various neurological disorders. This article explores the biological activity of CMHA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a cyano group () and a carboxylic acid group (). Its structure facilitates interactions with biological targets, particularly in the central nervous system.

The primary biological activity of CMHA is linked to its role as a precursor in the synthesis of pregabalin. Pregabalin exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, which modulates neurotransmitter release. This mechanism underlies its efficacy in treating conditions such as:

- Seizure Disorders : Pregabalin is effective in reducing seizure frequency.

- Neuropathic Pain : It alleviates pain associated with nerve damage.

- Anxiety Disorders : It has anxiolytic properties beneficial for patients with anxiety.

Synthesis and Enzymatic Conversion

Recent studies have highlighted innovative methods for synthesizing CMHA using enzymatic processes, which are more environmentally friendly compared to traditional chemical methods. For instance, nitrilase enzymes can selectively convert 2-isobutyl-succinonitrile into (S)-3-cyano-5-methylhexanoic acid, demonstrating regioselectivity and stereoselectivity in the reaction .

Pharmacological Studies

- Anticonvulsant Activity : Pregabalin derived from CMHA has been shown to significantly reduce seizure activity in animal models. Studies indicate that it can decrease both tonic-clonic and partial seizures .

- Analgesic Effects : Research has demonstrated that CMHA and its derivatives exhibit anti-nociceptive effects in various pain models, suggesting potential applications in pain management .

- Psychiatric Applications : Pregabalin's ability to modulate neurotransmitter release presents opportunities for treating psychiatric conditions such as bipolar disorder and generalized anxiety disorder .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the standard enzymatic methods for synthesizing (S)-3-cyano-5-methylhexanoic acid?

Methodological Answer:

The synthesis typically involves nitrilase-mediated hydrolysis of isobutylsuccinonitrile (IBSN). A regioselective nitrilase from Arabis alpina (AaNIT) is used to hydrolyze IBSN to (S)-3-cyano-5-methylhexanoic acid under mild conditions (neutral pH, ambient temperature) . For industrial scalability, a one-pot bienzymatic cascade reaction combining nitrilase and amidase enzymes achieves high enantioselectivity (>99% e.e.) and yields (~45% conversion) .

Key Data:

| Enzyme Source | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Arabis alpina | IBSN | 45.0 | 99.3% (S) |

| Engineered BaNITM2* | IBSN | 45.9 | >99.0% (S) |

| *Chimeric nitrilase (mutations: V82L/M127I/C237S) . |

Q. Advanced: How can enzyme engineering improve stereoselectivity and conversion rates in pregabalin precursor synthesis?

Methodological Answer:

Directed evolution and computational design (e.g., MM/PBSA methods) identify critical residues (e.g., Trp57, Val134) in nitrilase to enhance stereoselectivity. Mutations like V82L/M127I/C237S in chimeric nitrilases (e.g., BaNITM2) increase catalytic efficiency, enabling 150 g/L IBSN conversion with >99% e.e. . Combining nitrilase with lipases (e.g., Burkholderia cepacia lipase) in cascade reactions further optimizes enantioselective hydrolysis .

Experimental Design Tip:

- Use saturation mutagenesis at hotspot residues.

- Validate enzyme stability via repeated batch reactions (e.g., 8 cycles with retained activity) .

Q. Basic: What analytical techniques are used to confirm enantiomeric purity of 3-cyano-5-methylhexanoic acid?

Methodological Answer:

High-performance liquid chromatography (HPLC) with chiral columns (e.g., CHIRALPAK® AD-H) is standard. Nuclear magnetic resonance (NMR) and polarimetry validate configuration, while gas chromatography-mass spectrometry (GC-MS) quantifies byproducts. For enzymatic reactions, monitor conversion via UV-spectroscopy (nitrile-to-carboxyl group transition) .

Reference Data:

- Enantiomeric excess (e.e.) ≥95% achieved via BCL-catalyzed hydrolysis at pH 6.0, 35°C .

Q. Advanced: How do conflicting data on reaction yields in enantioselective hydrolysis arise, and how can they be resolved?

Methodological Answer:

Discrepancies often stem from substrate concentration thresholds or enzyme-substrate mismatches. For example, high substrate loading (>100 g/L) may cause enzyme inhibition. Resolve via:

Kinetic Analysis: Determine and to optimize substrate-enzyme ratios.

Solvent Engineering: Use co-solvents (e.g., acetone) to improve substrate solubility without denaturing enzymes .

Process Monitoring: Track intermediates with LC-MS to identify bottlenecks .

Case Study:

- AaNIT exhibits 45% conversion at 150 g/L IBSN, but yields drop at higher concentrations due to mass transfer limitations .

Q. Basic: What biochemical pathways involve this compound in pregabalin synthesis?

Methodological Answer:

The compound is a chiral intermediate in the nitrilase-mediated pathway:

Step 1: Hydrolysis of IBSN to (S)-3-cyano-5-methylhexanoic acid via nitrilase.

Step 2: Reduction of the cyano group to an amine, forming (S)-pregabalin .

Key Enzymes:

- Nitrilase (AaNIT, BaNITM2) for Step 1.

- Ene-reductases or hydrogenation catalysts for Step 2 .

Q. Advanced: What strategies mitigate byproduct formation during IBSN hydrolysis?

Methodological Answer:

Byproducts (e.g., amides) arise from incomplete hydrolysis or off-target enzyme activity. Solutions include:

Enzyme Screening: Use nitrilases with strict regioselectivity (e.g., BaNITM2 eliminates amide byproducts) .

pH Control: Maintain pH 7.0–8.0 to favor carboxylate formation over amide .

Cascade Reactions: Introduce amidases to hydrolyze residual amides .

Data:

- AaNIT produces 99.3% e.e. (S)-acid with no detectable amides at pH 7.5 .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Use non-sparking tools to prevent electrostatic ignition (cyano group reactivity).

- Avoid dust/aerosol formation via wet handling or closed systems.

- Conduct reactions in ventilated environments; use PPE (gloves, goggles) .

Q. Advanced: How can reaction conditions be optimized for scalable pregabalin precursor production?

Methodological Answer:

Biocatalyst Immobilization: Immobilize nitrilase on silica or chitosan beads for reuse .

Fed-Batch Systems: Gradually add IBSN to maintain sub-inhibitory concentrations.

Thermostability Enhancement: Engineer disulfide bonds or use thermophilic nitrilases (e.g., Pyrococcus spp.) .

Scale-Up Data:

- 1.5 g/L engineered E. coli cells convert 150 g/L IBSN with 45.9% yield .

Propriétés

IUPAC Name |

3-cyano-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWZYUMZVZMKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.